N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and thiazole intermediates. One common method involves the condensation of 2-methyl-5-phenylthiazole-4-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The thiazole ring can interact with nucleic acids, affecting gene expression and protein synthesis. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propan-1-one oxime esters: Known for their antifungal activity.
Imidazole derivatives: Such as 3-(1H-imidazol-1-yl)propan-1-amine, which have various biological activities.
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide is unique due to its dual heterocyclic structure, combining both imidazole and thiazole rings. This duality enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H18N4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H18N4OS/c1-13-20-15(16(23-13)14-6-3-2-4-7-14)17(22)19-8-5-10-21-11-9-18-12-21/h2-4,6-7,9,11-12H,5,8,10H2,1H3,(H,19,22) |
InChI Key |
GPZPFSLVTCWWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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